Cas no 19121-58-5 (Solasonine)

Solasonine structure
Solasonine structure
Nom du produit:Solasonine
Numéro CAS:19121-58-5
Le MF:C45H73NO16
Mégawatts:884.0582
CID:174821
PubChem ID:119247

Solasonine Propriétés chimiques et physiques

Nom et identifiant

    • alpha-Solamargine
    • Solasonine
    • SOLASONINE(RG)
    • PURAPURIN
    • PURAPURINE
    • SOLANCARPIN
    • SOLANINE S
    • SOLASODAMINE
    • SOLASONIN
    • Solasoonine
    • α-Solasonine
    • alpha-Solasonine
    • beta-D-Galactopyranoside (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-3)]
    • NSC 82149
    • 2-[5-Hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentac
    • 19121-58-5
    • Spirosol-5-en-3-yl 2-O-(6-deoxyhexopyranosyl)-3-O-hexopyranosylhexopyranoside #
    • .beta.-D-Galactopyranoside, (3.beta.,22.alpha.,25R)-spirosol-5-en-3-yl O-6-deoxy-.alpha.-L-mannopyranosyl-(12)-O-[.beta.-D-glucopyranosyl-(13)]-
    • QCTMYNGDIBTNSK-UHFFFAOYSA-N
    • 2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • .alpha.-Solasonine
    • BCP18606
    • FT-0697968
    • Solasodine base + O-Hex-Hex-dHex
    • Tomatine solaradixine
    • TR60638HXL
    • SOLASONINE [MI]
    • CCG-270555
    • BS-16392
    • beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
    • beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))- (9CI)
    • NSC-82149
    • SCHEMBL2683980
    • QCTMYNGDIBTNSK-XEAAVONHSA-N
    • S9144
    • CHEBI:9191
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • Q7557107
    • .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6- DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1-3))-
    • NS00048370
    • UNII-TR60638HXL
    • DTXSID801028790
    • AC-33986
    • .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-
    • CHEMBL438956
    • EINECS 242-826-6
    • AKOS030528257
    • .beta.-D-Galactopyranoside, (3.beta.,22.alpha.,25R)-spirosol-5-en-3-ylO-6-deoxy-.alpha.-L-mannopyranosyl-(1.fwdarw.2)-O-[.beta.-D-glucopyranosyl-(1.fwdarw.3)]-
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2R,5'S)-5'-tetramethylspiro[[?]-2,2'-piperidine]yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl]oxy-6-methyl-tetrahydropyran-3,4,5-triol
    • MFCD30179490
    • (2S,3R,4R,5R,6S)-2-[(2R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • HY-N0070
    • CS-0007113
    • beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-(9CI)
    • (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-((1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icos-18-ene-6,2'-piperidine)-16-yl)oxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • DA-67684
    • beta-D-Galactopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(12)-O-(beta-D-glucopyranosyl-(13))-
    • BETA-D-GALACTOPYRANOSIDE, (3BETA,22ALPHA,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(BETA-D-GLUCOPYRANOSYL-(1->3))-
    • .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.,22.ALPHA.,25R)-SPIROSOL-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1-3))-
    • alpha-solamarine, (3beta,22alpha,25R)-isomer
    • Piscine à noyau: 1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19?,20?,21?,23?,24-,25-,26+,27+,28?,29?,30-,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43+,44+,45-/m1/s1
    • La clé Inchi: QCTMYNGDIBTNSK-IBGWKBMZSA-N
    • Sourire: O1[C@]2(C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])N2[H])C([H])(C([H])([H])[H])[C@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])C([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H]

Propriétés calculées

  • Qualité précise: 883.49300
  • Masse isotopique unique: 883.49293524 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 10
  • Nombre de récepteurs de liaison hydrogène: 17
  • Comptage des atomes lourds: 62
  • Nombre de liaisons rotatives: 8
  • Complexité: 1630
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 26
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 259
  • Poids moléculaire: 884.1
  • Le xlogp3: 1.1

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.42
  • Point de fusion: 301-303 ºC
  • Point d'ébullition: No data available
  • Point d'éclair: No data available
  • Indice de réfraction: 1.627
  • Le PSA: 258.71000
  • Le LogP: 0.11590
  • Rotation spécifique: D23 -88° (c = 1.01 in pyridine); D22 -74.5° (c = 0.51 in methanol)
  • Pression de vapeur: No data available

Solasonine Informations de sécurité

Solasonine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3901-1 mg
Solasonine
19121-58-5 98.98%
1mg
¥458.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S39140-20mg
Solasonine
19121-58-5
20mg
¥948.0 2021-09-07
DC Chemicals
DCA-007-20 mg
Solasonine
19121-58-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3901-5 mg
Solasonine
19121-58-5 98.98%
5mg
¥1100.00 2022-04-26
TRC
S676600-1mg
α-Solasonine
19121-58-5
1mg
$150.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3901-10 mg
Solasonine
19121-58-5 98.98%
10mg
¥1850.00 2022-04-26
TargetMol Chemicals
T3901-5 mg
Solasonine
19121-58-5 99.8%
5mg
¥ 995 2023-07-10
Chengdu Biopurify Phytochemicals Ltd
BP1323-20mg
Solasonine
19121-58-5 98%
20mg
$96 2023-09-20
TargetMol Chemicals
T3901-2 mg
Solasonine
19121-58-5 99.8%
2mg
¥ 777 2023-07-10
TargetMol Chemicals
T3901-50 mg
Solasonine
19121-58-5 99.8%
50mg
¥ 4,594 2023-07-10

Solasonine Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:19121-58-5)Solasonine
A1201319
Pureté:99%/99%
Quantité:10mg/20mg
Prix ($):253.0/430.0